(R)-WM-586

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H20F3N5O3S |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C20H20F3N5O3S/c1-2-3-5-13(19(29)24-20-25-27-28-26-20)9-16-17(21)10-14(11-18(16)22)12-6-4-7-15(8-12)32(23,30)31/h4,6-8,10-11,13H,2-3,5,9H2,1H3,(H2,24,25,26,27,28,29)/t13-/m0/s1 |

InChI Key |

BWWWIQSHXJUWBT-ZDUSSCGKSA-N |

Isomeric SMILES |

CCCC[C@@H](CC1=C(C=C(C=C1F)C2=CC(=CC=C2)S(=O)(=O)F)F)C(=O)NC3=NNN=N3 |

Canonical SMILES |

CCCCC(CC1=C(C=C(C=C1F)C2=CC(=CC=C2)S(=O)(=O)F)F)C(=O)NC3=NNN=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of (R)-WM-586, a Covalent WDR5 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein implicated in the pathogenesis of various cancers, including mixed-lineage leukemia (MLL)-rearranged leukemia and MYC-driven solid tumors. It facilitates key protein-protein interactions (PPIs) essential for oncogenic gene transcription programs. (R)-WM-586 is a potent, covalent inhibitor of WDR5 that selectively targets the WDR5-MYC interaction. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to WDR5 as a Therapeutic Target

WDR5 is a highly conserved member of the WD40-repeat protein family, forming a seven-bladed β-propeller structure. It functions as a core component in multiple epigenetic regulatory complexes, including the MLL/SET histone methyltransferases and complexes involving the MYC family of oncoproteins.[1][2][3] WDR5 utilizes two primary interaction surfaces: the "WIN" (WDR5-Interacting) site and the "WBM" (WDR5-Binding Motif) site.[4][5]

-

WIN Site: This central pocket binds to partners like the MLL1 protein, which is crucial for the histone H3 lysine 4 (H3K4) methyltransferase activity of the MLL complex.[6][7][8]

-

WBM Site: This shallower groove on the side of WDR5 interacts with proteins such as MYC and RBBP5.[4][9]

The role of WDR5 in tethering MYC to chromatin at target genes is critical for sustaining oncogenesis in numerous cancers.[3][9][10] Consequently, disrupting the WDR5-MYC interaction at the WBM site presents a compelling therapeutic strategy.

This compound: A Covalent WBM Site Inhibitor

This compound is the active enantiomer of WM-586, a first-in-class covalent inhibitor developed to target the WDR5-MYC interaction.[11][12] It was optimized from a precursor compound, WM-662, which showed modest activity.[12] this compound specifically and covalently binds to the WBM site on WDR5, offering a potent and durable means of disrupting this key oncogenic partnership.[4][11]

Core Mechanism of Action

The primary mechanism of action of this compound is the covalent and selective disruption of the WDR5-MYC protein-protein interaction.

-

Covalent Binding to the WBM Site: this compound is designed to form a covalent bond with a residue within the WBM binding pocket of WDR5. This irreversible binding effectively and permanently blocks the site from its natural binding partner, the MYC oncoprotein.

-

Inhibition of WDR5-MYC Interaction: By occupying the WBM site, this compound directly prevents the physical association of WDR5 and MYC.[11] This has been quantitatively demonstrated, with WM-586 showing a half-maximal inhibitory concentration (IC50) of 101 nM for the disruption of this interaction.[11][13]

-

Reduced MYC Recruitment to Chromatin: The WDR5-MYC interaction is essential for the localization of MYC to the chromatin of its target genes, particularly ribosomal protein genes (RPGs).[3][9] Inhibition by this compound leads to a significant reduction in MYC occupancy at these gene loci.[9]

-

Downregulation of Oncogenic Gene Expression: With MYC unable to efficiently bind to its target promoters, the transcription of genes essential for cell growth, proliferation, and metabolism is suppressed.[14][15]

-

Induction of Apoptosis: The downstream cascade from WDR5-MYC inhibition includes the induction of nucleolar stress and the activation of p53-dependent apoptosis in cancer cells.[1][14]

Crucially, WM-586 demonstrates selectivity; it does not affect the binding of WDR5 to RBBP5, another WBM-binding partner, at concentrations up to 30 μM, indicating a specific mode of action against the MYC interaction.[11][13]

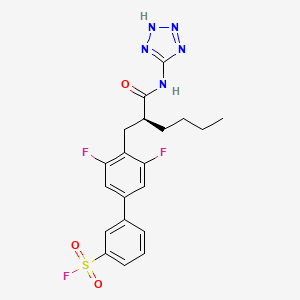

Caption: WDR5-MYC inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for WM-586 and its precursor.

Table 1: In Vitro Inhibitory Activity

| Compound | Target Interaction | Assay Type | IC50 | Reference |

|---|---|---|---|---|

| WM-586 | WDR5-MYC | HTRF | 101 nM | [11] |

| WM-662 | WDR5-MYC | HTRF | 18 µM |[12] |

Table 2: Binding Selectivity

| Compound | Interaction Assessed | Concentration | Effect | Reference |

|---|

| WM-586 | WDR5-RBBP5 | 0.5 - 30 µM | No effect on binding |[11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key assays used to characterize this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction

This assay quantitatively measures the disruption of the WDR5-MYC protein-protein interaction in the presence of an inhibitor.

-

Principle: HTRF is a proximity-based assay. Recombinant WDR5 is tagged with a donor fluorophore (e.g., Europium cryptate), and a peptide from the MYC binding domain is tagged with an acceptor fluorophore (e.g., d2). When in close proximity, excitation of the donor leads to Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits a signal. An inhibitor that disrupts this interaction will decrease the HTRF signal.

-

Protocol:

-

Reagents: Terbium-labeled anti-GST antibody, GST-tagged WDR5, Biotinylated-MYC peptide, Streptavidin-d2, this compound in DMSO, assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).

-

Procedure: a. Dispense serial dilutions of this compound into a low-volume 384-well plate. b. Add a pre-incubated mix of GST-WDR5 and Terbium-labeled anti-GST antibody to each well. c. Incubate for 15 minutes at room temperature. d. Add a pre-incubated mix of Biotin-MYC peptide and Streptavidin-d2 to each well. e. Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for the HTRF assay.

Cell Proliferation (Viability) Assay

This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.

-

Principle: Assays like Cell Counting Kit-8 (CCK-8) or CellTiter-Glo measure metabolic activity or ATP content, respectively, as a proxy for the number of viable cells.

-

Protocol (using CCK-8):

-

Cell Seeding: Seed neuroblastoma or leukemia cells (e.g., MV4;11, IMR32) into 96-well plates at a predetermined optimal density (e.g., 1-2 x 10^4 cells/well).[16]

-

Incubation: Allow cells to adhere and stabilize by incubating for 24 hours at 37°C, 5% CO2.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a DMSO vehicle control).

-

Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).[16]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a color change is apparent.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to calculate percent viability. Plot viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Downstream Signaling and Cellular Consequences

The inhibition of the WDR5-MYC axis by this compound initiates a signaling cascade that culminates in anti-tumor effects.

Caption: Downstream effects of WDR5 inhibition.

Conclusion

This compound represents a highly specific and potent tool for interrogating and inhibiting the oncogenic function of the WDR5-MYC axis. Its covalent mechanism of action ensures durable target engagement, leading to the disruption of MYC's transcriptional program and subsequent cancer cell death. The data and protocols presented herein provide a comprehensive technical foundation for researchers and drug developers working to advance WDR5-targeted therapies. The continued study of such inhibitors will further illuminate the complex roles of WDR5 in cancer and guide the development of novel therapeutics.

References

- 1. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment screening for a protein-protein interaction inhibitor to WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

(R)-WM-586: A Covalent Inhibitor Targeting the WDR5-MYC Interaction for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The transcription factor MYC is a well-established driver of numerous human cancers, yet its direct inhibition has remained a formidable challenge. A promising alternative strategy is to disrupt the protein-protein interactions essential for MYC's oncogenic activity. This guide provides a detailed technical overview of (R)-WM-586, a potent and specific covalent inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and MYC. WDR5 is a critical cofactor that facilitates the recruitment of MYC to a subset of its target genes, particularly those involved in ribosome biogenesis and protein synthesis. By covalently modifying Lys250 on WDR5, this compound effectively abrogates this interaction, leading to the suppression of MYC-driven transcription and offering a novel therapeutic avenue for MYC-dependent malignancies. This document outlines the quantitative biochemical and cellular data for this compound and its precursor, details the experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for the WDR5-MYC inhibitor WM-586 and its precursor, WM-662.

| Compound | Assay Type | Target Interaction | IC50 | Reference |

| WM-662 | HTRF | WDR5-MYC | 18 µM | [1][2] |

| WM-586 | HTRF | WDR5-MYC | 101 nM | [3][4] |

| WM-586 | Cellular Assay | WDR5-RBBP5 Interaction | No inhibition up to 30 µM | [3] |

Table 1: Biochemical Potency of WDR5-MYC Inhibitors.

Signaling Pathway and Mechanism of Action

The interaction between WDR5 and MYC is a critical step in the transcriptional activation of a specific set of MYC target genes. WDR5 acts as a scaffolding protein, binding to MYC and facilitating its recruitment to chromatin, which is essential for the transcription of genes that drive cell growth and proliferation.

Caption: WDR5-MYC signaling pathway and the inhibitory action of this compound.

This compound is a covalent inhibitor that specifically targets Lys250 within the MYC binding pocket of WDR5. By forming an irreversible covalent bond, this compound prevents the interaction between WDR5 and MYC, thereby inhibiting the recruitment of MYC to its target gene promoters and suppressing downstream oncogenic signaling.

Experimental Discovery and Characterization Workflow

The discovery of this compound was a result of a systematic drug discovery campaign, beginning with a high-throughput screen to identify initial hits, followed by structure-based optimization to enhance potency and introduce a covalent mechanism of action.

Caption: Experimental workflow for the discovery and characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of this compound are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction

This assay quantitatively measures the disruption of the WDR5-MYC interaction by a test compound.

-

Principle: The assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2) when they are in close proximity. Tagged WDR5 and MYC proteins are used, and their interaction brings the fluorophores together, generating a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

-

Materials:

-

Recombinant GST-tagged WDR5

-

Biotinylated MYC peptide

-

Anti-GST antibody labeled with Europium cryptate (donor)

-

Streptavidin labeled with d2 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume plates

-

Test compounds (e.g., WM-586)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add 2 µL of the compound dilutions or buffer (for control) to the wells of the 384-well plate.

-

Add 4 µL of a solution containing GST-WDR5 and the anti-GST-Europium cryptate antibody.

-

Add 4 µL of a solution containing the biotinylated MYC peptide and Streptavidin-d2.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

-

Read the fluorescence at both the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio and determine the IC50 values by fitting the data to a dose-response curve.

-

Co-Immunoprecipitation (Co-IP) for Cellular WDR5-MYC Interaction

This method is used to verify the disruption of the WDR5-MYC interaction within a cellular context.

-

Principle: An antibody against a tagged "bait" protein (e.g., FLAG-WDR5) is used to pull it down from a cell lysate. If a "prey" protein (e.g., HA-MYC) interacts with the bait, it will be co-precipitated. The presence of the prey protein is then detected by Western blotting.

-

Materials:

-

Cells co-expressing tagged WDR5 (e.g., FLAG-tag) and MYC (e.g., HA-tag)

-

Lysis buffer (non-denaturing)

-

Anti-FLAG antibody conjugated to magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies: anti-FLAG, anti-HA, anti-WDR5, anti-MYC

-

-

Procedure:

-

Treat the cells with the test compound or vehicle control for a specified duration.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the cell lysates by centrifugation.

-

Incubate the cleared lysates with anti-FLAG magnetic beads to immunoprecipitate FLAG-WDR5 and its interacting partners.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Probe the membrane with anti-HA or anti-MYC antibodies to detect the amount of co-precipitated MYC. The amount of pulled-down WDR5 should also be assessed as a loading control.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is employed to confirm the direct binding of the inhibitor to WDR5 in intact cells.

-

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In CETSA, cells are heated to various temperatures, causing protein denaturation and aggregation. A stabilizing ligand will increase the temperature at which the target protein denatures. The amount of soluble protein remaining at each temperature is quantified.

-

Materials:

-

Cultured cells

-

Test compound

-

PBS

-

Lysis buffer with protease inhibitors

-

Equipment for heating cell suspensions (e.g., PCR cycler)

-

Western blotting or other protein quantification method (e.g., ELISA)

-

-

Procedure:

-

Treat cells with the test compound or vehicle control.

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble fraction from the precipitated protein aggregates by centrifugation.

-

Analyze the amount of soluble WDR5 in the supernatant for each temperature point by Western blotting or another quantitative protein detection method.

-

Plot the amount of soluble WDR5 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

-

Kinetic Analysis of Covalent Inhibition (k_inact/K_I Determination)

This assay determines the efficiency of an irreversible inhibitor.

-

Principle: The potency of a covalent inhibitor is best described by the second-order rate constant k_inact/K_I, which reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact). This is often determined by incubating the target protein with various concentrations of the inhibitor over time and measuring the extent of target modification.

-

Materials:

-

Purified WDR5 protein

-

Test covalent inhibitor

-

Reaction buffer

-

LC-MS/MS system

-

-

Procedure:

-

Incubate the purified WDR5 protein with a range of concentrations of the covalent inhibitor at a constant temperature (e.g., 37°C).

-

At various time points, quench the reaction and analyze the samples by LC-MS/MS to determine the percentage of WDR5 that has been covalently modified.

-

For each inhibitor concentration, plot the percentage of modified protein against time and fit the data to a pseudo-first-order equation to determine the observed rate constant (k_obs).

-

Plot the k_obs values against the inhibitor concentrations. The resulting data can be fitted to a hyperbolic equation to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The ratio of k_inact to K_I gives the second-order rate constant of covalent modification.

-

Conclusion

This compound represents a significant advancement in the pursuit of clinically viable inhibitors of the oncogenic transcription factor MYC. Its covalent mechanism of action provides a durable and potent means of disrupting the critical WDR5-MYC interaction. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry who are working to further characterize this compound and develop similar targeted therapies for MYC-driven cancers. The continued investigation of this and other WDR5-MYC inhibitors holds great promise for the development of novel and effective cancer treatments.

References

(R)-WM-586 Enantiomer: A Technical Guide to its Core Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-WM-586 is a specific enantiomer of the covalent inhibitor WM-586, which targets the interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein. The WDR5-MYC interaction is a critical dependency for the oncogenic activity of MYC in a variety of cancers, making its disruption a compelling therapeutic strategy. WDR5 acts as a scaffold protein, facilitating the recruitment of MYC to chromatin at the regulatory regions of its target genes. This guide provides a comprehensive overview of the biological activity of WM-586, with a focus on the core principles applicable to the (R)-enantiomer, based on the currently available scientific literature. While the (R)-enantiomer of WM-586 is commercially available, specific studies detailing its unique biological activity compared to the (S)-enantiomer or the racemic mixture are not yet prevalent in the public domain.

Mechanism of Action

WM-586 functions as a covalent inhibitor that specifically targets the WDR5-binding motif (WBM) pocket on the WDR5 protein.[1] By covalently binding to this site, WM-586 effectively prevents the interaction between WDR5 and MYC.[2][3] This disruption of the WDR5-MYC complex has been shown to inhibit the transcriptional activity of MYC, which is a key driver of cell proliferation, growth, and metabolism in many cancer types.[4]

Quantitative Biological Activity Data

The following table summarizes the known quantitative data for WM-586. It is important to note that these values may not be specific to the (R)-enantiomer and could represent the activity of the racemic mixture.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 101 nM | WDR5-MYC Interaction | Biochemical Assay | [2] |

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

Signaling Pathway

The WDR5-MYC signaling axis is integral to the regulation of genes involved in cellular proliferation and growth. WDR5 facilitates the recruitment of the MYC-MAX heterodimer to E-box sequences in the promoter regions of target genes, leading to their transcriptional activation. Inhibition of the WDR5-MYC interaction by molecules such as WM-586 is expected to downregulate the expression of these MYC target genes, thereby impeding cancer cell growth and survival.

Experimental Protocols

While specific protocols for the this compound enantiomer are not available, the following are detailed, generalized methodologies for key experiments that would be essential for its biological characterization.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell lines of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour of staining.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins, such as MYC and downstream targets, following treatment with this compound.

Materials:

-

This compound

-

Cancer cell lines of interest

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MYC, anti-WDR5, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at desired concentrations and time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the biological activity of this compound.

Conclusion

This compound represents a promising avenue for the targeted inhibition of the WDR5-MYC interaction in cancer. The parent compound, WM-586, has demonstrated potent biochemical inhibition of this critical oncogenic driver. This technical guide provides a foundational understanding of its mechanism of action and the experimental approaches required for its biological evaluation. However, it is crucial for the scientific community to conduct and publish research that specifically characterizes the this compound enantiomer to elucidate its precise potency, selectivity, and cellular effects. Such studies will be instrumental in advancing our understanding of this targeted therapeutic strategy and its potential clinical applications.

References

Understanding the Role of JQ1 in Epigenetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are pivotal in both normal development and disease. One of the key families of epigenetic regulators is the Bromodomain and Extra-Terminal (BET) family of proteins, which act as "readers" of histone acetylation marks. By binding to acetylated lysines on histone tails, BET proteins recruit transcriptional machinery to specific genomic loci, thereby activating gene expression. Dysregulation of BET protein activity is implicated in a variety of diseases, most notably cancer.

JQ1 is a potent and specific small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). It acts by competitively binding to the acetyl-lysine binding pocket of BET bromodomains, thereby preventing their interaction with acetylated histones and subsequent gene transcription. This guide provides an in-depth technical overview of JQ1, its mechanism of action, and its role as a chemical probe in understanding the epigenetic control of gene expression.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and properties of JQ1.

Table 1: In Vitro Binding Affinity of JQ1 for BET Bromodomains

| Bromodomain | Binding Assay | IC50 / Kd | Reference |

| BRD2 (BD1) | AlphaScreen | IC50 = 50 nM | |

| BRD2 (BD2) | AlphaScreen | IC50 = 90 nM | |

| BRD3 (BD1) | AlphaScreen | IC50 = 35 nM | |

| BRD3 (BD2) | AlphaScreen | IC50 = 70 nM | |

| BRD4 (BD1) | AlphaScreen | IC50 = 77 nM | |

| BRD4 (BD2) | AlphaScreen | IC50 = 33 nM | |

| BRDT (BD1) | AlphaScreen | IC50 = 22 nM | |

| BRDT (BD2) | Isothermal Titration Calorimetry (ITC) | Kd = 59 nM |

Table 2: Cellular Activity of JQ1

| Cell Line | Assay | Effect | IC50 | Reference |

| MLL-fusion leukemia (MV4;11) | Cell Proliferation | Inhibition | 113 nM | |

| Multiple Myeloma (MM.1S) | MYC Expression | Downregulation | ~500 nM | |

| NUT Midline Carcinoma (Ty82) | Cell Differentiation | Induction | < 100 nM | |

| Human Papillomavirus (HPV+) Cervical Cancer | E2 Expression | Downregulation | 100-500 nM |

Key Signaling Pathways

The primary mechanism of action of JQ1 involves the disruption of BET protein-mediated gene transcription. This has profound effects on various signaling pathways critical for cell growth, proliferation, and survival.

Caption: Mechanism of JQ1 action in inhibiting BET protein function and downstream oncogene transcription.

Experimental Protocols

Detailed methodologies for key experiments used to characterize JQ1 are provided below.

AlphaScreen™ Assay for BET Bromodomain Binding

Objective: To determine the in vitro potency of JQ1 in disrupting the interaction between BET bromodomains and acetylated histone peptides.

Materials:

-

Recombinant human BET bromodomains (BRD2, BRD3, BRD4, BRDT)

-

Biotinylated histone H4 acetylated peptide (H4K5ac, K8ac, K12ac, K16ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Glutathione-casein-coated Acceptor beads (PerkinElmer)

-

JQ1 compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of JQ1 in assay buffer.

-

In a 384-well plate, add the JQ1 dilutions.

-

Add the recombinant BET bromodomain protein to each well.

-

Add the biotinylated acetylated histone H4 peptide to each well.

-

Incubate for 15 minutes at room temperature.

-

Add a mixture of Streptavidin-coated Donor beads and Glutathione-casein-coated Acceptor beads to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an EnVision™ plate reader (PerkinElmer) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

-

Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the AlphaScreen assay to measure JQ1 binding to BET bromodomains.

Cell Proliferation Assay (MTS Assay)

Objective: To determine the effect of JQ1 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MV4;11)

-

Complete cell culture medium

-

JQ1 compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well cell culture plates

-

Dimethyl sulfoxide (DMSO) as a vehicle control

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of JQ1 in complete culture medium.

-

Remove the old medium and add the medium containing the JQ1 dilutions or DMSO vehicle control to the respective wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Conclusion

JQ1 has been an invaluable chemical probe for elucidating the role of BET proteins in gene regulation and disease. Its high potency and specificity have enabled researchers to dissect the downstream consequences of BET inhibition in a variety of biological contexts. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of epigenetics, facilitating further research into the therapeutic potential of BET inhibitors. The continued study of JQ1 and the development of next-generation BET inhibitors hold significant promise for the treatment of cancer and other diseases driven by epigenetic dysregulation.

(R)-WM-586 and its Effect on MYC Target Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transcription factor MYC is a master regulator of cellular proliferation, growth, and metabolism, and its deregulation is a hallmark of a vast number of human cancers. The development of direct MYC inhibitors has proven to be a formidable challenge. A promising alternative strategy is to target the protein-protein interactions that are essential for MYC's oncogenic activity. One such critical interaction is with the WD40-repeat-containing protein 5 (WDR5). (R)-WM-586 is a potent and covalent inhibitor of the WDR5-MYC interaction, offering a novel therapeutic avenue to suppress MYC-driven tumorigenesis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on MYC target gene expression, along with detailed experimental protocols relevant to its study.

The WDR5-MYC Interaction: A Critical Node in Cancer Pathogenesis

MYC requires a heterodimerization partner, MAX, to bind to E-box sequences in the promoters of its target genes and regulate their transcription. However, the affinity of the MYC-MAX heterodimer for many of its genomic targets is relatively low. The interaction with WDR5 serves as a crucial ancillary factor, facilitating the recruitment and stabilization of MYC on the chromatin at a specific subset of its target genes. WDR5, through its "WBM" (WDR5-binding motif) pocket, directly engages with a conserved motif in the MYC N-terminus. This interaction is particularly important for the regulation of genes involved in ribosome biogenesis and protein synthesis, critical processes for rapidly proliferating cancer cells.

Signaling Pathway of WDR5-Mediated MYC Regulation

The following diagram illustrates the central role of the WDR5-MYC interaction in regulating the expression of a subset of MYC target genes.

This compound: A Covalent Inhibitor of the WDR5-MYC Interaction

This compound is the active R-enantiomer of WM-586, a small molecule designed to covalently bind to a cysteine residue within the WBM pocket of WDR5. This irreversible binding sterically hinders the interaction between WDR5 and MYC.

Mechanism of Action of this compound

The diagram below outlines the mechanism by which this compound disrupts MYC's function.

Effect of this compound on MYC Target Gene Expression: Quantitative Data

While specific, publicly available RNA-sequencing or quantitative proteomics datasets for this compound are limited, the expected effect of inhibiting the WDR5-MYC interaction is the downregulation of a subset of MYC target genes, particularly those involved in ribosome biogenesis and protein synthesis. The following table provides a representative list of known MYC target genes and their expected response to this compound treatment based on the mechanism of action of WDR5-MYC inhibitors.

| Gene Symbol | Gene Name | Function | Expected Change with this compound |

| Ribosomal Protein Genes | |||

| RPL5 | Ribosomal Protein L5 | Component of the 60S ribosomal subunit | Downregulated |

| RPL11 | Ribosomal Protein L11 | Component of the 60S ribosomal subunit | Downregulated |

| RPS6 | Ribosomal Protein S6 | Component of the 40S ribosomal subunit | Downregulated |

| Nucleolar Proteins | |||

| NCL | Nucleolin | Ribosome biogenesis, chromatin remodeling | Downregulated |

| NPM1 | Nucleophosmin | Ribosome biogenesis, chaperone | Downregulated |

| Translation Initiation Factors | |||

| EIF4E | Eukaryotic Translation Initiation Factor 4E | Binds to the 5' cap of mRNAs | Downregulated |

| Cell Cycle Regulators | |||

| CCND2 | Cyclin D2 | G1/S transition | Downregulated |

| CDK4 | Cyclin Dependent Kinase 4 | G1/S transition | Downregulated |

| Metabolic Enzymes | |||

| LDHA | Lactate Dehydrogenase A | Glycolysis | Downregulated |

Note: This table represents the anticipated effects based on the known role of the WDR5-MYC interaction. Actual quantitative changes will vary depending on the cell type, dose, and duration of treatment.

Detailed Experimental Protocols

To facilitate further research into this compound and its effects, this section provides detailed protocols for key experimental techniques.

Chromatin Immunoprecipitation (ChIP) for MYC

This protocol is designed to assess the binding of MYC to the promoter regions of its target genes and to evaluate the effect of this compound on this binding.

Workflow Diagram:

Materials:

-

Cells of interest (e.g., MYC-dependent cancer cell line)

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Nuclear Lysis Buffer

-

ChIP Dilution Buffer

-

Anti-MYC antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

RNase A

-

Phenol:Chloroform:Isoamyl Alcohol

-

Ethanol

-

Primers for qPCR targeting known MYC binding sites

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency and treat with the desired concentration of this compound or vehicle control for the specified duration.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer. Incubate on ice and then pellet the nuclei. Resuspend the nuclear pellet in Nuclear Lysis Buffer.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp. Centrifuge to pellet debris.

-

Immunoprecipitation: Dilute the chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the pre-cleared chromatin with the anti-MYC antibody overnight at 4°C. A no-antibody or IgG control should be included.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Sequentially wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C overnight.

-

DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analysis: Quantify the enrichment of specific MYC target gene promoters using quantitative PCR (qPCR) or perform high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Reverse Transcription-Quantitative PCR (RT-qPCR) for MYC Target Gene Expression

This protocol is used to quantify the mRNA levels of specific MYC target genes following treatment with this compound.

Materials:

-

Treated cells

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.

-

qPCR: Set up qPCR reactions containing the cDNA template, qPCR master mix, and primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.

WDR5-MYC Interaction Assay (NanoBRET™)

This cellular assay can be used to quantify the disruption of the WDR5-MYC interaction by this compound in live cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmids encoding WDR5 fused to NanoLuc® luciferase (donor) and MYC fused to HaloTag® (acceptor)

-

Transfection reagent

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

-

Plate reader capable of measuring luminescence and filtered fluorescence

Procedure:

-

Cell Transfection: Co-transfect cells with the WDR5-NanoLuc® and MYC-HaloTag® plasmids.

-

Compound Treatment: Plate the transfected cells and treat with a dilution series of this compound.

-

Assay: Add the HaloTag® ligand and NanoBRET™ substrate to the cells.

-

Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using the plate reader.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and determine the IC50 value for this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MYC-driven cancers by effectively disrupting the critical WDR5-MYC interaction. This leads to a reduction in the expression of a key subset of MYC target genes involved in essential cellular processes for tumor growth. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular effects of this compound and to accelerate the development of this and other WDR5-MYC interaction inhibitors. Further studies employing genome-wide techniques such as RNA-seq and proteomics will be invaluable in fully elucidating the downstream consequences of treatment with this compound and identifying potential biomarkers of response.

(R)-WM-586: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-WM-586 is the R-enantiomer of WM-586, a potent and covalent inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and the oncogenic transcription factor MYC. By targeting the WDR5 binding motif (WBM) pocket, this compound disrupts a critical interaction for MYC-mediated gene transcription, presenting a promising therapeutic strategy for various cancers. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its activity.

Discovery and Rationale

This compound was identified through a structure-based drug design and optimization program starting from the initial hit molecule, WM-662. High-throughput screening of a compound library using a competitive homogeneous time-resolved fluorescence (HTRF) assay identified WM-662 as a moderate inhibitor of the WDR5-MYC interaction.[1][2] Subsequent structural optimization led to the development of WM-586, a more potent, covalent inhibitor.[1][2] WM-586 specifically targets the WDR5-MYC interaction with a reported IC50 of 101 nM in its racemic form.[3][4] Further investigation into the stereochemistry of WM-586 revealed that the biological activity is likely enantiomer-specific, leading to the isolation and characterization of the individual (R) and (S) enantiomers.

Quantitative Data Summary

The following table summarizes the key quantitative data for WM-586 and its precursor. Data for the individual enantiomers of WM-586 is crucial for a complete understanding of its structure-activity relationship.

| Compound | Target | Assay | IC50 (nM) | Reference |

| WM-662 | WDR5-MYC Interaction | HTRF | 18,000 | [1][2] |

| WM-586 (racemic) | WDR5-MYC Interaction | HTRF | 101 | [3][4] |

| This compound | WDR5-MYC Interaction | HTRF | Data not publicly available | |

| (S)-WM-586 | WDR5-MYC Interaction | HTRF | Data not publicly available |

Signaling Pathway

The MYC family of transcription factors are central drivers of cell proliferation and tumorigenesis. Their activity is dependent on the formation of a heterodimer with MAX, which then binds to E-box sequences in the promoter regions of target genes to regulate their transcription. WDR5 acts as a critical cofactor in this process by recruiting the MYC-MAX heterodimer to chromatin at specific gene loci, particularly those involved in protein synthesis.[5][6] By binding to the WBM pocket of WDR5, this compound prevents the interaction with MYC, thereby inhibiting the recruitment of the transcriptional machinery and suppressing the expression of MYC target genes.[3]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not yet publicly available in the peer-reviewed literature. The discovery of WM-586 was described as a structural optimization of WM-662.[1][2] The synthesis of related WDR5 inhibitors often involves multi-step sequences that may include Suzuki coupling, amide bond formation, and chiral separation or asymmetric synthesis to obtain the desired enantiomer. Researchers interested in synthesizing this compound should refer to the primary literature on WDR5 inhibitors for general synthetic strategies and consider enantioselective synthesis or chiral chromatography for the separation of the enantiomers.

WDR5-MYC Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol is a generalized procedure based on HTRF assays used for similar protein-protein interaction studies. Specific details from the primary publication by Ding J, et al. should be consulted for exact concentrations and conditions.

Materials:

-

384-well low-volume white plates

-

Recombinant human WDR5 protein

-

Biotinylated MYC peptide

-

Europium cryptate-labeled streptavidin (donor)

-

XL665-labeled anti-tag antibody (e.g., anti-His) specific for the WDR5 protein tag (acceptor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound and other test compounds

Procedure:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

In a 384-well plate, add a defined volume of the compound dilutions.

-

Add a solution of WDR5 protein to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Add a solution of biotinylated MYC peptide to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Add a pre-mixed solution of Europium cryptate-labeled streptavidin and XL665-labeled anti-tag antibody to each well.

-

Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general workflow to assess the effect of this compound on the recruitment of MYC to the chromatin of target genes.

Materials:

-

Cancer cell line of interest (e.g., a MYC-driven line)

-

This compound

-

Formaldehyde for cross-linking

-

Cell lysis buffer

-

Sonication equipment

-

Anti-MYC antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for MYC target genes

Procedure:

-

Culture cancer cells to the desired confluency and treat with this compound or vehicle control for a specified time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Sonciate the nuclear lysate to shear the chromatin to fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-MYC antibody or control IgG overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Quantify the enrichment of MYC at specific gene promoters using quantitative PCR (qPCR) with primers for known MYC target genes.

Conclusion

This compound is a valuable chemical probe for studying the biological role of the WDR5-MYC interaction and a promising starting point for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of its discovery and characterization. Further research is warranted to fully elucidate the therapeutic potential of this compound, including a detailed investigation of the differential activities of its enantiomers and its efficacy in preclinical cancer models.

References

The significance of the R-enantiomer of WM-586

An in-depth analysis of the available scientific literature reveals that while WM-586 is identified as a potent, covalent inhibitor of the WDR5-MYC protein-protein interaction, specific data detailing the distinct biological activities of its R- and S-enantiomers are not yet publicly available. The compound is typically described and evaluated as a racemic mixture.

However, the principles of stereochemistry are of paramount importance in pharmacology. The differential three-dimensional arrangement of enantiomers can lead to significant variations in their binding affinity, efficacy, metabolic stability, and toxicity. For a chiral drug candidate like WM-586, dissecting the properties of each stereoisomer is a critical step in drug development to identify the true active agent (the eutomer) and understand the potential liabilities of the less active or inactive isomer (the distomer).

This technical guide will therefore summarize the known properties of racemic WM-586 and present a comprehensive, technically detailed framework for the experimental determination of the significance of its R-enantiomer.

Overview of Racemic WM-586

WM-586 was developed from its precursor, WM-662, as the first covalent inhibitor targeting the WDR5-binding motif (WBM) pocket of WD-repeat domain 5 (WDR5).[1][2] Its primary mechanism of action involves the disruption of the critical interaction between WDR5 and the N-terminal region of the MYC oncoprotein, which is essential for MYC's recruitment to chromatin and the subsequent transcription of its target genes.[3][4] This disruption offers a promising therapeutic strategy for treating MYC-driven cancers.[3]

Mechanism of Action

WM-586 contains a sulfonyl fluoride moiety that acts as a warhead, forming a covalent bond with Lysine 250 (Lys250) on the WDR5 protein.[5] This irreversible binding prevents MYC from associating with WDR5, thereby inhibiting the transcription of MYC target genes involved in cell proliferation and survival.

Quantitative Profile of Racemic WM-586

The known inhibitory concentrations for racemic WM-586 and its parent compound are summarized below. The corresponding values for the individual enantiomers remain to be determined.

| Compound | Target Interaction | Assay Type | IC50 | Enantiomer-Specific IC50 (R-enantiomer) | Enantiomer-Specific IC50 (S-enantiomer) | Reference |

| WM-586 | WDR5-MYC | HTRF | 101 nM | To Be Determined | To Be Determined | [4] |

| WM-662 | WDR5-MYC | HTRF | 18 µM | Not Applicable | Not Applicable | [1][2] |

Proposed Research Plan to Determine the Significance of the R-Enantiomer

To elucidate the specific role and potency of the R-enantiomer of WM-586, a systematic experimental approach is required. This involves chiral separation followed by a series of biochemical and cellular assays.

Experimental Workflow

The logical flow for dissecting the enantiomer-specific activity is outlined below.

Detailed Experimental Protocols

-

Method : Supercritical Fluid Chromatography (SFC) is recommended for its high resolution and efficiency.

-

Column : A chiral stationary phase, such as a Daicel Chiralpak AD-H or AS-H column.

-

Mobile Phase : Supercritical CO2 with a polar modifier (e.g., methanol or isopropanol) containing a basic additive (e.g., 0.1% isopropylamine) to improve peak shape.

-

Gradient : An isocratic or gradient elution will be optimized to achieve baseline separation of the two enantiomers.

-

Detection : UV detection at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (MS) to confirm the mass of the eluting peaks.

-

Collection : Fractions corresponding to each enantiomeric peak are collected separately. The purity of each isolated enantiomer should be assessed (>99.5% enantiomeric excess).

-

Objective : To determine the IC50 of each enantiomer for the disruption of the WDR5-MYC interaction.

-

Reagents :

-

Recombinant human GST-tagged WDR5 protein.

-

Biotinylated synthetic peptide representing the WDR5-binding domain of human MYC.

-

Europium cryptate-labeled anti-GST antibody (donor).

-

Streptavidin-conjugated XL665 (acceptor).

-

-

Procedure :

-

Add 5 µL of serially diluted enantiomer (R- or S-WM-586) or DMSO control to a 384-well plate.

-

Add 5 µL of a pre-mixed solution of GST-WDR5 and Biotin-MYC peptide in assay buffer.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a pre-mixed detection solution containing the anti-GST-Eu(K) antibody and SA-XL665.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

-

Analysis : The HTRF ratio (665nm/620nm) is calculated and plotted against compound concentration. The IC50 value is determined using a four-parameter logistic fit.

-

Objective : To measure the growth inhibition (GI50) potential of each enantiomer in a MYC-dependent cancer cell line.

-

Cell Line : MV4;11 (acute myeloid leukemia), which is known to be sensitive to WDR5 inhibition.

-

Procedure :

-

Seed MV4;11 cells into 96-well plates at a density of 5,000 cells/well.

-

Treat cells with a 10-point, 3-fold serial dilution of each enantiomer or DMSO control.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Analysis : Luminescence values are normalized to DMSO-treated controls, and the GI50 is calculated using a non-linear regression curve fit.

WDR5-MYC Signaling Pathway and Point of Inhibition

The interaction between WDR5 and MYC is a key node in the oncogenic signaling cascade. The active enantiomer of WM-586 is designed to sever this connection, leading to downstream anti-proliferative effects.

Logical Framework for Determining Significance

The results from the proposed experiments will determine the significance of the R-enantiomer relative to the S-enantiomer. There are several possible outcomes, each with distinct implications for drug development.

Conclusion

While current literature establishes racemic WM-586 as a novel covalent inhibitor of the WDR5-MYC interaction, its stereochemical properties remain undefined. The significance of the R-enantiomer can only be ascertained through the rigorous experimental plan detailed in this guide. By separating the enantiomers and evaluating their individual biochemical and cellular activities, researchers can identify the eutomer responsible for the desired therapeutic effect. This crucial step will enable the optimization of a more potent and selective drug candidate, maximizing on-target efficacy while minimizing potential off-target effects, thereby paving the way for advanced preclinical development.

References

(R)-WM-586: A Covalent Inhibitor of the WDR5-MYC Interaction for Anticancer Therapy

An In-depth Technical Guide on the Inhibition of Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-WM-586, a potent and specific covalent inhibitor of the WD-repeat domain 5 (WDR5) protein. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies against MYC-driven cancers.

Core Mechanism of Action

This compound is the active (R)-enantiomer of WM-586, a first-in-class covalent inhibitor that targets the interaction between WDR5 and the MYC oncoprotein.[1][2][3] The MYC family of transcription factors are well-established drivers of tumorigenesis, yet have remained challenging to target directly due to their intrinsically disordered structure.[4] WDR5 acts as a critical cofactor, binding to MYC and facilitating its recruitment to chromatin, thereby enabling the transcription of MYC target genes involved in cell proliferation and growth.[4][5]

This compound specifically binds to the WDR5-binding motif (WBM) on WDR5, the same site where MYC interacts.[6][7] By forming a covalent bond, this compound effectively and irreversibly blocks the WDR5-MYC protein-protein interaction (PPI).[2][3] This disruption prevents the localization of the MYC-WDR5 complex to the chromatin, leading to a downstream reduction in the expression of MYC target genes and subsequent inhibition of cancer cell proliferation.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for WM-586, the racemic mixture containing the active (R)-enantiomer. This data is crucial for understanding its potency and specificity.

Table 1: In Vitro Inhibition of WDR5-MYC Interaction

| Compound | Assay Type | Parameter | Value (nM) | Reference |

| WM-586 | Homogeneous Time-Resolved FRET (HTRF) | IC50 | 101 | [1][3] |

Note: The IC50 value represents the concentration of WM-586 required to inhibit 50% of the WDR5-MYC interaction in vitro. The HTRF assay measures the proximity of two molecules, in this case, WDR5 and MYC, and a decrease in the FRET signal indicates inhibition of their interaction.

Signaling Pathway

The primary signaling pathway affected by this compound is the MYC-driven transcriptional program. The diagram below illustrates the mechanism of action of this compound in disrupting this pathway.

Caption: Mechanism of this compound action on the MYC signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Homogeneous Time-Resolved FRET (HTRF) Assay for WDR5-MYC Interaction

This assay is used to quantify the inhibitory effect of this compound on the WDR5-MYC protein-protein interaction.

Workflow:

Caption: Workflow for the WDR5-MYC HTRF assay.

Protocol:

-

Reagent Preparation:

-

Recombinant GST-tagged WDR5 and biotinylated MYC peptide are diluted in assay buffer.

-

This compound is serially diluted to create a concentration gradient.

-

-

Assay Plate Setup:

-

In a 384-well low-volume white plate, add GST-WDR5, Biotin-MYC, and the serially diluted this compound.

-

Include positive controls (no inhibitor) and negative controls (no WDR5 or MYC).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor binding.

-

-

Detection:

-

Add a solution containing Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

The HTRF ratio (665nm/620nm) is calculated.

-

Plot the HTRF ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-WM-586 Cell-Based Assays

These application notes provide a detailed protocol for assessing the cellular activity of (R)-WM-586, a covalent inhibitor of the WDR5-MYC protein-protein interaction. The primary application of this assay is to determine the anti-proliferative effect of this compound on cancer cell lines.

Introduction

This compound is the R-enantiomer of WM-586, a potent and covalent inhibitor that specifically disrupts the interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein.[1] The WDR5-MYC interaction is critical for the oncogenic activity of MYC in various cancers, making its inhibition a promising therapeutic strategy.[1] this compound targets the WDR5 binding motif (WBM) pocket on WDR5, leading to the suppression of MYC-dependent gene transcription and subsequent inhibition of cancer cell proliferation. These protocols are designed for researchers in oncology, drug discovery, and molecular pharmacology to evaluate the efficacy of this compound in a cell-based setting.

Principle of the Assay

The described protocol utilizes a luminescence-based cell viability assay to quantify the number of viable cells in culture after treatment with this compound. The assay measures the intracellular ATP concentration, which is a key indicator of metabolically active, viable cells. A decrease in ATP levels correlates with a reduction in cell viability due to the cytotoxic or cytostatic effects of the compound. This method is highly sensitive and suitable for high-throughput screening.

Data Presentation

The following table summarizes the biochemical and cellular potency of WM-586, the racemic mixture containing the active (R)-enantiomer. This data is provided as a reference for expected outcomes.

| Parameter | Value | Reference |

| Target | WDR5-MYC Interaction | [1] |

| IC₅₀ (Biochemical) | 101 nM | [1] |

| Cell Lines for Assay | MV4;11, MOLM-13 | |

| Assay Type | Cell Viability (e.g., CellTiter-Glo®) | |

| Typical Incubation Time | 72 hours | [2][3][4] |

Signaling Pathway

This compound disrupts the WDR5-MYC signaling pathway, which is crucial for the transcription of MYC target genes involved in cell proliferation and survival. The diagram below illustrates the mechanism of action.

Caption: Mechanism of action of this compound in the WDR5-MYC pathway.

Experimental Protocols

This section provides a detailed protocol for a cell-based viability assay to determine the effect of this compound on cancer cell lines.

Cell Culture

-

Cell Lines: MV4-11 (Acute myeloid leukemia) and MOLM-13 (Acute myeloid leukemia) are recommended as they have been shown to be sensitive to WDR5 inhibition.

-

Culture Medium: For MV4-11 and MOLM-13 cells, use RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]

Reagent Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Cell Viability Reagent: Use a commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Prepare the reagent according to the manufacturer's instructions.

Experimental Workflow

The following diagram outlines the key steps of the cell-based assay.

Caption: Workflow for the this compound cell viability assay.

Detailed Assay Protocol

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension in fresh culture medium to a final concentration of 1 x 10⁵ cells/mL.

-

Seed 50 µL of the cell suspension (5,000 cells) into each well of a white, opaque-walled 96-well plate suitable for luminescence assays.

-

Include wells with medium only for background luminescence measurement.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of the this compound stock solution in culture medium. A typical concentration range to test would be from 1 nM to 30 µM.

-

Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

-

Add 50 µL of the diluted compound or vehicle control to the corresponding wells of the 96-well plate containing the cells. The final volume in each well should be 100 µL.

-

-

Incubation:

-

Cell Viability Measurement:

-

Equilibrate the 96-well plate and the cell viability reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a microplate reader.

-

-

Data Analysis:

-

Subtract the average luminescence value of the medium-only background wells from all other measurements.

-

Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, an online IC₅₀ calculator).

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High background luminescence | Reagent contamination or plate incompatibility. | Use fresh reagents and plates recommended for luminescence. |

| Inconsistent readings | Inaccurate pipetting or uneven cell distribution. | Ensure proper mixing of cell suspension before seeding and use calibrated pipettes. |

| No dose-response observed | Compound inactivity, incorrect concentration, or resistant cell line. | Verify compound integrity, test a broader concentration range, or use a known sensitive cell line. |

| High variability between replicates | Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile medium. |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Jiyuan Oridonin A Overcomes Differentiation Blockade in Acute Myeloid Leukemia Cells With MLL Rearrangements via Multiple Signaling Pathways [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. haematologica.org [haematologica.org]

Application Notes and Protocols for In Vitro Reconstitution Assay with (R)-WM-586

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-WM-586 is a covalent inhibitor that specifically targets the interaction between WD repeat-containing protein 5 (WDR5) and MYC, with an IC50 of 101 nM.[1][2] This interaction is crucial for the oncogenic activity of MYC in various cancers.[3] In vitro reconstitution assays are fundamental for characterizing the biochemical activity and mechanism of action of such inhibitors. These assays allow for a controlled, cell-free environment to directly measure the inhibitory effect of this compound on the formation of the WDR5-MYC complex.

This document provides detailed protocols for two common in vitro reconstitution assays to assess the efficacy of this compound: a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay and a pull-down assay.

Signaling Pathway

The signaling pathway involving WDR5 and MYC is critical in tumorigenesis. WDR5 acts as a scaffold protein, and its interaction with MYC is essential for the recruitment of histone methyltransferase complexes to target gene promoters, leading to transcriptional activation of genes involved in cell proliferation and growth.[3][4] this compound disrupts this interaction, thereby inhibiting MYC's oncogenic function.

Caption: WDR5-MYC signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Target | WDR5-MYC Interaction | [1][2] |

| IC50 | 101 nM | [1][2] |

| Mechanism | Covalent Inhibitor | [1][2] |

Experimental Protocols

Two primary in vitro methods are detailed below to quantify the inhibitory effect of this compound on the WDR5-MYC interaction.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This proximity-based assay is highly sensitive and suitable for high-throughput screening.[5][6][7] It measures the disruption of the WDR5-MYC interaction by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]

- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Determining the IC50 of (R)-WM-586 in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-WM-586 is a covalent inhibitor targeting the interaction between WD-repeat domain 5 (WDR5) and the MYC oncoprotein. In biochemical assays, this compound has been shown to specifically disrupt the WDR5-MYC interaction with a half-maximal inhibitory concentration (IC50) of 101 nM.[1][2] This interaction is crucial for the recruitment of MYC to its target genes, and its disruption presents a promising therapeutic strategy for cancers driven by MYC overexpression, such as certain types of neuroblastoma, breast cancer, bladder cancer, and colorectal cancer.[1][2]

These application notes provide a comprehensive guide to determining the IC50 of this compound in various cancer cell lines. The IC50 value in a cell-based assay is a critical parameter for evaluating the potency of a compound and is essential for further preclinical and clinical development.

Data Presentation

Summary of this compound IC50 Values in Cancer Cell Lines

Currently, specific IC50 values for this compound in various cancer cell lines are not extensively available in the public domain. The following table is a representative template that can be populated as data becomes available from experimental studies.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Notes |

| Example: MCF-7 | Breast Cancer | Data Not Available | 72 | |

| Example: PC-3 | Prostate Cancer | Data Not Available | 72 | |

| Example: HCT116 | Colorectal Carcinoma | Data Not Available | 72 | |

| Example: A549 | Lung Carcinoma | Data Not Available | 72 | |

| Example: K562 | Leukemia | Data Not Available | 72 |

Experimental Protocols

Protocol for Determining IC50 using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT reagent (5 mg/mL in sterile PBS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-